Thiourea, N,N'-dibutyl-, S,S-dioxide
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Overview
Description
Thiourea, N,N’-dibutyl-, S,S-dioxide is an organosulfur compound with the molecular formula C₉H₂₀N₂S. It is a derivative of thiourea, where the sulfur atom is bonded to two butyl groups. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N,N’-dibutyl-, S,S-dioxide can be synthesized through the reaction of dibutylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-dibutyl-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiourea derivatives with different substituents.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives .
Scientific Research Applications
Thiourea, N,N’-dibutyl-, S,S-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of thiourea, N,N’-dibutyl-, S,S-dioxide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-di-n-Butylthiourea: A similar compound without the S,S-dioxide modification.
Selenourea: A selenium analogue of thiourea with different chemical properties.
Uniqueness
Thiourea, N,N’-dibutyl-, S,S-dioxide is unique due to its specific substitution pattern and the presence of the S,S-dioxide group, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Properties
CAS No. |
88644-63-7 |
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Molecular Formula |
C9H20N2O2S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
N,N'-dibutyl-1-sulfonylmethanediamine |
InChI |
InChI=1S/C9H20N2O2S/c1-3-5-7-10-9(14(12)13)11-8-6-4-2/h10-11H,3-8H2,1-2H3 |
InChI Key |
FKRQGDOPJXGNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S(=O)=O)NCCCC |
Origin of Product |
United States |
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